molecular formula C10H8O3 B13686287 5,7-Dimethylbenzofuran-2,3-dione

5,7-Dimethylbenzofuran-2,3-dione

Cat. No.: B13686287
M. Wt: 176.17 g/mol
InChI Key: UGAZSISCZGCMMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylbenzofuran-2,3-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The use of advanced technologies such as microwave-assisted synthesis (MWI) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylbenzofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the benzofuran ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 5,7-Dimethylbenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5,7-dimethyl-1-benzofuran-2,3-dione

InChI

InChI=1S/C10H8O3/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3

InChI Key

UGAZSISCZGCMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)O2)C

Origin of Product

United States

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